molecular formula C9H15NOS B1382824 3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol CAS No. 1337640-20-6

3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol

Cat. No.: B1382824
CAS No.: 1337640-20-6
M. Wt: 185.29 g/mol
InChI Key: QXNHPELAJXNRJS-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol is a compound that features a thiophene ring, an amino group, and a hydroxyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

The synthesis of 3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol typically involves the condensation of thiophene derivatives with appropriate amino alcohols. Common synthetic routes include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function .

Comparison with Similar Compounds

3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol can be compared with other thiophene derivatives such as:

Properties

IUPAC Name

3-amino-2,2-dimethyl-3-thiophen-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-9(2,6-11)8(10)7-4-3-5-12-7/h3-5,8,11H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNHPELAJXNRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C1=CC=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol
Reactant of Route 2
3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol
Reactant of Route 3
3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol
Reactant of Route 4
3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol
Reactant of Route 5
3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol
Reactant of Route 6
3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol

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